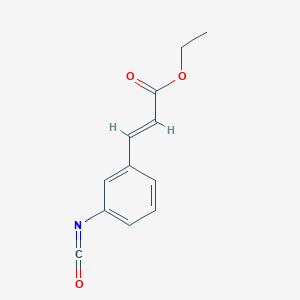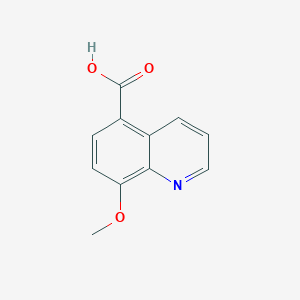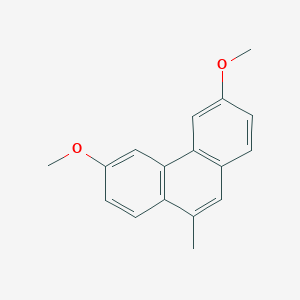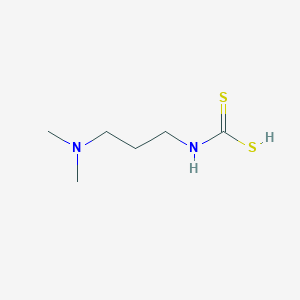
Carbamic acid, 3-dimethylaminopropyldithio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 3-dimethylaminopropyldithio- (abbreviated as CAPDT) is a chemical compound that has been studied for its potential biological and medicinal applications. It is a sulfhydryl-containing derivative of carbamic acid and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Carbamic acid, 3-dimethylaminopropyldithio- is not fully understood. However, studies have shown that it can interact with sulfhydryl groups on proteins and enzymes, which may contribute to its biological effects. Carbamic acid, 3-dimethylaminopropyldithio- has also been found to induce oxidative stress in cells, which may be responsible for its cytotoxic effects on cancer cells.
Effets Biochimiques Et Physiologiques
Carbamic acid, 3-dimethylaminopropyldithio- has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in cells. Carbamic acid, 3-dimethylaminopropyldithio- has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may contribute to its potential use as a chelating agent for heavy metal ions. In addition, Carbamic acid, 3-dimethylaminopropyldithio- has been found to induce apoptosis (programmed cell death) in cancer cells, which may be a mechanism for its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, 3-dimethylaminopropyldithio- has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit high purity and yield. Carbamic acid, 3-dimethylaminopropyldithio- also has a relatively low toxicity profile, which makes it suitable for use in cell culture and animal studies. However, one limitation of Carbamic acid, 3-dimethylaminopropyldithio- is its instability in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Carbamic acid, 3-dimethylaminopropyldithio-. One area of interest is its potential use in cancer therapy. Further studies are needed to elucidate the exact mechanism of action of Carbamic acid, 3-dimethylaminopropyldithio- on cancer cells and to determine its efficacy in animal models. Another area of interest is its potential use as a chelating agent for heavy metal ions. Studies are needed to determine the effectiveness of Carbamic acid, 3-dimethylaminopropyldithio- in removing heavy metal ions from contaminated water sources. Finally, further studies are needed to optimize the synthesis method of Carbamic acid, 3-dimethylaminopropyldithio- and to investigate its stability in aqueous solutions.
Méthodes De Synthèse
Carbamic acid, 3-dimethylaminopropyldithio- can be synthesized through a multi-step process involving the reaction of 3-dimethylaminopropylamine with carbon disulfide, followed by the addition of hydrochloric acid and sodium hydroxide. The resulting product is then treated with carbon dioxide to form the final product, Carbamic acid, 3-dimethylaminopropyldithio-. This synthesis method has been reported in several scientific publications and has been found to yield high purity and yield of Carbamic acid, 3-dimethylaminopropyldithio-.
Applications De Recherche Scientifique
Carbamic acid, 3-dimethylaminopropyldithio- has been investigated for its potential use in various scientific research applications. One area of interest is its use as a chelating agent for heavy metal ions. Studies have shown that Carbamic acid, 3-dimethylaminopropyldithio- can effectively bind to heavy metal ions such as lead and cadmium, which can then be removed from contaminated water sources. Carbamic acid, 3-dimethylaminopropyldithio- has also been studied for its potential use in cancer therapy. It has been found to exhibit cytotoxic effects on cancer cells and has been suggested as a potential candidate for further development as an anticancer agent.
Propriétés
Numéro CAS |
18997-72-3 |
|---|---|
Nom du produit |
Carbamic acid, 3-dimethylaminopropyldithio- |
Formule moléculaire |
C6H14N2S2 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
3-(dimethylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C6H14N2S2/c1-8(2)5-3-4-7-6(9)10/h3-5H2,1-2H3,(H2,7,9,10) |
Clé InChI |
VTMATBHAKYANPP-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)CCCN=C(S)S |
SMILES |
CN(C)CCCNC(=S)S |
SMILES canonique |
CN(C)CCCNC(=S)S |
Autres numéros CAS |
18997-72-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



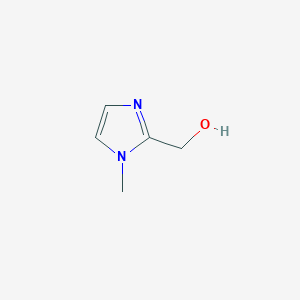
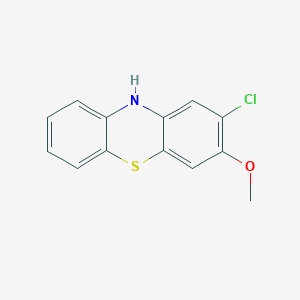
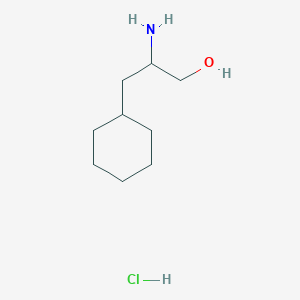
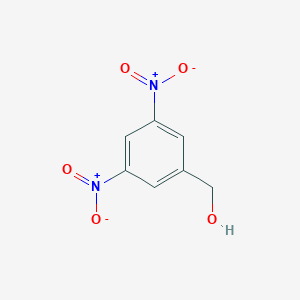
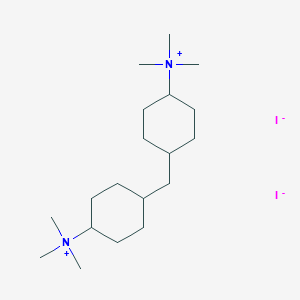
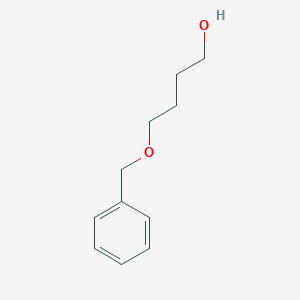
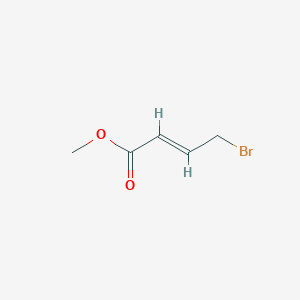
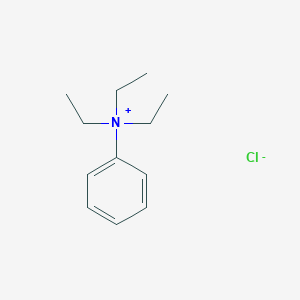
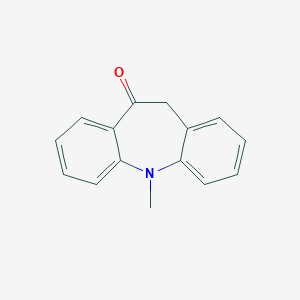
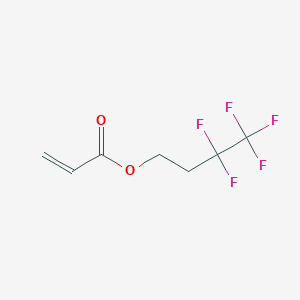
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
